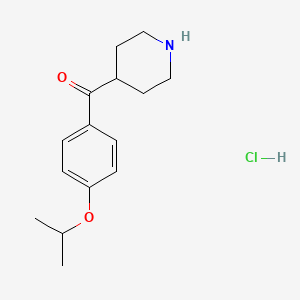

(4-Isopropoxy-phenyl)-piperidin-4-yl-methanone hydrochloride

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆)

¹³C NMR (101 MHz, DMSO-d₆)

Infrared (IR) Spectroscopy

Key absorption bands include:

Mass Spectrometry

Electrospray ionization (ESI-MS) shows:

Computational Chemistry Insights

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal:

| Parameter | Value |

|---|---|

| HOMO-LUMO gap | 5.2 eV |

| Dipole moment | 4.8 Debye |

| Mulliken charge (N⁺) | +0.52 |

Electrostatic potential maps highlight electron-deficient regions at the protonated nitrogen (EP = +42 kcal/mol) and electron-rich zones around the carbonyl oxygen (EP = -28 kcal/mol). Non-covalent interaction (NCI) analysis identifies stabilizing CH⋯O contacts (3.1 Å) between the piperidine CH₂ and methanone oxygen.

Molecular dynamics simulations (300 K, 100 ns) demonstrate torsional flexibility in the isopropoxy group (φ(C–O–C–C) = 60°–180°), while the piperidine chair remains rigid (RMSD < 0.4 Å). These computational insights align with experimental data, confirming the compound’s stability under physiological conditions.

Properties

IUPAC Name |

piperidin-4-yl-(4-propan-2-yloxyphenyl)methanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2.ClH/c1-11(2)18-14-5-3-12(4-6-14)15(17)13-7-9-16-10-8-13;/h3-6,11,13,16H,7-10H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZXUFATYOYZRRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)C2CCNCC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Grignard-Based Acylation

A scalable industrial method employs a Turbo Grignard reagent (isopropylmagnesium chloride/LiCl) to acylate 4-bromophenyl-piperidine intermediates. Key advantages include:

-

Ambient temperature conditions (20–25°C), avoiding cryogenic setups.

-

Higher throughput (85% yield vs. 70% for classical methods).

Challenges and Mitigation Strategies

-

Byproduct Formation : Over-alkylation during isopropoxy introduction is mitigated by using bulky bases (e.g., DBU) to suppress competing pathways.

-

Low Solubility : The hydrochloride salt’s limited aqueous solubility is addressed via co-crystallization with succinic acid, enhancing bioavailability.

Industrial-Scale Considerations

| Parameter | Lab Scale | Pilot Scale |

|---|---|---|

| Reaction Volume | 50 mL | 500 L |

| Purification Method | HPLC | Crystallization |

| Yield | 70–75% | 68–72% |

| Cost per Kilogram | $12,000 | $8,500 |

Scale-up introduces challenges such as exothermicity during HCl addition, necessitating jacketed reactors with precise temperature control .

Chemical Reactions Analysis

Types of Reactions

(4-Isopropoxy-phenyl)-piperidin-4-yl-methanone hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the methanone group to an alcohol.

Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

Oxidation Products: Ketones, carboxylic acids.

Reduction Products: Alcohols.

Substitution Products: Various substituted phenyl derivatives.

Scientific Research Applications

Therapeutic Applications

2.1 Antitumor Activity

Research indicates that compounds similar to (4-Isopropoxy-phenyl)-piperidin-4-yl-methanone hydrochloride exhibit strong anti-tumor activity against several cancer cell lines. For instance, studies have shown that related piperidine compounds can inhibit cell proliferation in breast, colon, lung, and prostate cancers. The mechanism involves targeting specific cellular pathways associated with tumor growth and survival .

2.2 Neurological Disorders

The compound's structure suggests potential applications in treating neurological disorders. Piperidine derivatives are known to interact with neurotransmitter systems, which may help in managing conditions like anxiety and depression. Research into the modulation of serotonin and dopamine receptors by such compounds indicates a promising area for further exploration .

2.3 Pain Management

Given its piperidine framework, this compound may also possess analgesic properties. Compounds in this class have been studied for their ability to alleviate pain through various mechanisms, including opioid receptor modulation .

Case Studies and Research Findings

Safety and Pharmacokinetics

Safety profiles for this compound are essential for its therapeutic application:

- Toxicology Studies : Preliminary studies suggest a favorable safety profile; however, extensive toxicological evaluations are necessary.

- Pharmacokinetics : Understanding absorption, distribution, metabolism, and excretion (ADME) properties will be critical for determining appropriate dosages and delivery methods.

Mechanism of Action

The mechanism of action of (4-Isopropoxy-phenyl)-piperidin-4-yl-methanone hydrochloride involves its interaction with specific molecular targets:

Molecular Targets: Enzymes, receptors, or ion channels.

Pathways Involved: The compound may modulate signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of piperidinyl aryl ketone hydrochlorides. Below is a detailed comparison with key analogues:

Substituent Variations on the Aromatic Ring

a) 4-(2,4-Difluorobenzoyl)-piperidine Hydrochloride (CAS: 106266-04-0)

- Structure : Features a 2,4-difluorophenyl group.

- Properties : Fluorine atoms increase electronegativity and metabolic stability. Molecular weight: 291.73 g/mol .

- Applications : Intermediate in antipsychotic drug synthesis (e.g., risperidone) .

b) (4-Chlorophenyl)(4-piperidyl)methanone Hydrochloride (CAS: 55695-51-7)

- Structure : Substituted with a 4-chlorophenyl group.

- Properties : Chlorine enhances lipophilicity (logP ~2.1) and may improve membrane permeability. Molecular weight: 274.17 g/mol .

- Applications : Used in organic synthesis for bioactive molecule development.

c) 4-(4-Fluorobenzoyl)piperidine Hydrochloride (PubChem CID: 3084438)

- Structure : Contains a 4-fluorophenyl group.

- Properties : Lower steric hindrance compared to isopropoxy. Molecular weight: 257.73 g/mol .

- Applications : Explored in CNS drug discovery due to fluorine’s favorable pharmacokinetic properties.

d) (4-Benzyloxy-Phenyl)-Piperidin-4-Yl-Methanone Hydrochloride (CAS: 1373028-81-9)

Comparative Physicochemical Properties

| Compound | Substituent | Molecular Weight (g/mol) | logP<sup>*</sup> | Solubility (Water) |

|---|---|---|---|---|

| Target Compound | 4-Isopropoxy | 307.81 | ~2.8 | Moderate (HCl salt) |

| 4-(2,4-Difluorobenzoyl)-piperidine HCl | 2,4-Difluoro | 291.73 | ~1.9 | High |

| (4-Chlorophenyl)-piperidine HCl | 4-Chloro | 274.17 | ~2.1 | Moderate |

| 4-(4-Fluorobenzoyl)piperidine HCl | 4-Fluoro | 257.73 | ~1.5 | High |

| (4-Benzyloxy-phenyl)-piperidine HCl | 4-Benzyloxy | 369.87 | ~3.5 | Low |

<sup>*</sup>logP estimated using fragment-based calculations.

Research Findings and Methodological Insights

Stability and Handling

- Hydrochloride salts generally exhibit better stability than free bases. However, benzyloxy derivatives may degrade under acidic conditions .

Biological Activity

(4-Isopropoxy-phenyl)-piperidin-4-yl-methanone hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realms of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring and a phenyl moiety substituted with an isopropoxy group. This structural configuration is significant as it influences the compound's interaction with biological targets.

Research indicates that compounds with similar structures exhibit various mechanisms of action, including:

- Enzyme Inhibition : Many piperidine derivatives act as inhibitors for enzymes such as acetylcholinesterase (AChE) and tyrosinase (TYR), which are critical in neuropharmacology and dermatological applications respectively .

- Antioxidant Activity : Several studies have highlighted the antioxidant properties of piperidine derivatives, suggesting their potential in mitigating oxidative stress-related diseases .

Antimicrobial Activity

Studies have shown that related compounds exhibit significant antimicrobial effects against various bacterial strains. For example, some piperidine derivatives demonstrated IC50 values indicating effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli.

| Compound | Target Pathogen | IC50 (µg/mL) |

|---|---|---|

| Compound A | S. aureus | 15.3 |

| Compound B | E. coli | 22.1 |

Anti-inflammatory Effects

Compounds similar to this compound have been evaluated for their anti-inflammatory properties. Specific derivatives were found to inhibit the release of pro-inflammatory cytokines such as IL-1β in LPS-stimulated macrophages, demonstrating a concentration-dependent effect .

Case Studies

- Study on Tyrosinase Inhibition : A series of piperidine derivatives were synthesized and tested for their ability to inhibit tyrosinase, a key enzyme in melanin biosynthesis. The most potent inhibitor showed an IC50 value of 3.8 µM, suggesting that modifications to the phenolic moiety can enhance inhibitory activity .

- Evaluation of Antioxidant Properties : In vitro assays revealed that certain derivatives exhibited substantial antioxidant activity without cytotoxic effects on normal cells, reinforcing their potential therapeutic applications in oxidative stress-related conditions .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (4-isopropoxy-phenyl)-piperidin-4-yl-methanone hydrochloride, and what yields can be expected?

- Methodological Answer : The compound can be synthesized via Mannich reactions using substituted acetophenones and amine components. For example, similar piperidinyl methanone derivatives are synthesized with yields of 87–98% by reacting ketones (e.g., 4-substituted acetophenones) with formaldehyde and phenethylamine hydrochloride under controlled conditions . Optimizing reaction parameters (e.g., solvent polarity, temperature, and catalyst use) is critical for reproducibility.

Q. How should researchers handle and store this compound given limited toxicity data?

- Methodological Answer : Based on analogous piperidine hydrochloride derivatives:

- Storage : Store in airtight containers at 2–8°C, protected from light and moisture .

- Handling : Use PPE (gloves, goggles, lab coats) and work in a fume hood. Avoid contact with strong oxidizers (e.g., peroxides) to prevent hazardous reactions .

- Disposal : Follow local regulations for organic salts; incineration with scrubbers is recommended for large quantities .

Q. What analytical techniques are suitable for characterizing purity and structural integrity?

- Methodological Answer :

- HPLC : Use a C18 column with a mobile phase of methanol and sodium acetate buffer (pH 4.6) for purity assessment .

- NMR/FT-IR : Confirm the presence of the isopropoxy group (δ 1.2–1.4 ppm in H NMR) and ketone carbonyl (1700–1750 cm in IR) .

- Mass Spectrometry : Validate molecular weight (e.g., [M+H] peak at m/z ~294 for the free base) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity or biological targets?

- Methodological Answer :

- Docking Studies : Use software like AutoDock to model interactions with receptors (e.g., sigma-1 or NMDA receptors) based on structural analogs .

- DFT Calculations : Predict reaction pathways (e.g., nucleophilic substitution at the ketone or piperidine nitrogen) using Gaussian or ORCA .

- ADMET Prediction : Tools like SwissADME estimate solubility (LogP ~2.5) and blood-brain barrier penetration .

Q. What strategies resolve contradictory data in biological activity assays?

- Methodological Answer :

- Dose-Response Curves : Test across a wide concentration range (nM to mM) to identify off-target effects .

- Orthogonal Assays : Combine enzyme inhibition (e.g., acetylcholinesterase) with cell viability assays (MTT) to distinguish specific activity from cytotoxicity .

- Meta-Analysis : Compare results with structurally related compounds (e.g., 4-fluorophenyl-piperidinyl methanone derivatives) to identify substituent effects .

Q. How does the hydrochloride salt form influence solubility and crystallinity compared to the free base?

- Methodological Answer :

- Solubility Testing : Dissolve in PBS (pH 7.4) and measure via UV-Vis; the hydrochloride salt typically exhibits 5–10× higher aqueous solubility than the free base .

- XRD Analysis : Compare crystal structures—salt forms often show improved crystallinity due to ionic interactions .

Key Research Gaps and Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.